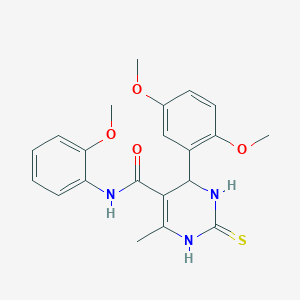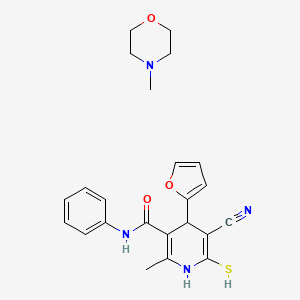![molecular formula C28H33Cl2NO2 B4910285 2-(2,4-dichlorophenyl)-N,N-bis[(4-methoxy-2,5-dimethylphenyl)methyl]ethanamine](/img/structure/B4910285.png)
2-(2,4-dichlorophenyl)-N,N-bis[(4-methoxy-2,5-dimethylphenyl)methyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenyl)-N,N-bis[(4-methoxy-2,5-dimethylphenyl)methyl]ethanamine is an organic compound that belongs to the class of substituted ethanamines This compound is characterized by the presence of a dichlorophenyl group and two methoxy-dimethylphenyl groups attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-N,N-bis[(4-methoxy-2,5-dimethylphenyl)methyl]ethanamine typically involves a multi-step process:
Starting Materials: The synthesis begins with 2,4-dichlorophenylamine and 4-methoxy-2,5-dimethylbenzyl chloride.
Formation of Intermediate: The 2,4-dichlorophenylamine is reacted with an appropriate base to form the corresponding anion, which is then reacted with 4-methoxy-2,5-dimethylbenzyl chloride to form an intermediate.
Final Product: The intermediate is then subjected to further reaction conditions, such as heating and the addition of a reducing agent, to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the synthesis process efficiently.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature control and the use of catalysts, to maximize yield and purity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenyl)-N,N-bis[(4-methoxy-2,5-dimethylphenyl)methyl]ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(2,4-dichlorophenyl)-N,N-bis[(4-methoxy-2,5-dimethylphenyl)methyl]ethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-N,N-bis[(4-methoxy-2,5-dimethylphenyl)methyl]ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can result in the activation or inhibition of specific biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenyl)-N,N-bis[(4-methoxyphenyl)methyl]ethanamine
- 2-(2,4-dichlorophenyl)-N,N-bis[(4-methylphenyl)methyl]ethanamine
- 2-(2,4-dichlorophenyl)-N,N-bis[(4-ethoxy-2,5-dimethylphenyl)methyl]ethanamine
Uniqueness
2-(2,4-dichlorophenyl)-N,N-bis[(4-methoxy-2,5-dimethylphenyl)methyl]ethanamine is unique due to the presence of both methoxy and dimethyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in distinct properties and applications compared to similar compounds.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-N,N-bis[(4-methoxy-2,5-dimethylphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33Cl2NO2/c1-18-13-27(32-5)20(3)11-23(18)16-31(10-9-22-7-8-25(29)15-26(22)30)17-24-12-21(4)28(33-6)14-19(24)2/h7-8,11-15H,9-10,16-17H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIWNDNGDOMYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN(CCC2=C(C=C(C=C2)Cl)Cl)CC3=C(C=C(C(=C3)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(4-Chlorophenyl)-4-(2-morpholin-4-ylethyl)imidazo[1,2-a]benzimidazol-1-yl]ethanone;dihydrochloride](/img/structure/B4910212.png)
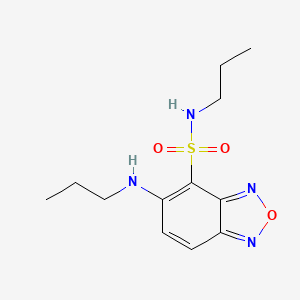

![2-[4-(1H-indol-2-ylmethyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4910236.png)
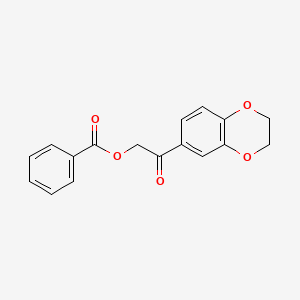

![N~2~-(2-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4910273.png)
![9-[2-(2-Methoxy-4-methylphenoxy)ethyl]carbazole](/img/structure/B4910275.png)
![[1-(Cyclohexylmethyl)triazol-4-yl]-[2-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B4910280.png)
![3,3'-(1,4-piperazinediyl)bis[1-(2-fluorophenyl)-2,5-pyrrolidinedione]](/img/structure/B4910286.png)
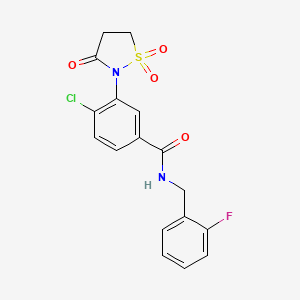
![2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4910300.png)
